molecular formula C16H23N3O3 B2582942 (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate CAS No. 1349699-60-0

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

Cat. No. B2582942
CAS RN: 1349699-60-0
M. Wt: 305.378
InChI Key: DBAXEMVCZVGTHL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate, also known as JNJ-10181457, is a novel compound that has shown potential in scientific research applications. This compound is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula of C19H28N4O3. The synthesis of this compound has been achieved through a multi-step process, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Research focuses on the synthesis of related compounds, showcasing their importance in medicinal chemistry and drug development. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an integral step in creating crizotinib, a notable cancer treatment drug (Kong et al., 2016). This research not only highlights the compound's role in synthesizing cancer therapeutics but also emphasizes its broader applications in chemical synthesis.

Catalysis and Polymerization

The compound and its derivatives find application in catalysis, demonstrating their versatility beyond drug synthesis. An example is the development of polymethacrylates containing a 4‐amino‐pyridyl derivative, which serves as effective catalysts in acylation chemistry. Such materials enable self-activation through neighboring group effects, indicating the compound's potential in designing catalytically active polymers (Mennenga et al., 2015).

Anticorrosive Applications

Beyond pharmaceuticals and catalysis, the compound's derivatives exhibit significant potential in anticorrosive applications. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. The inhibitor's performance, characterized by high inhibition efficiency, underlines the broader industrial applications of such compounds in protecting metals from corrosion (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl (3S)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAXEMVCZVGTHL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

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